

# Spectroscopic Analysis of (1-Chloro-1-methylethyl)benzene: A Technical Guide

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## Compound of Interest

Compound Name: (1-Chloro-1-methylethyl)benzene

Cat. No.: B1581794

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This technical guide provides a comprehensive overview of the spectroscopic data for **(1-Chloro-1-methylethyl)benzene** (CAS No. 934-53-2), a significant compound in organic synthesis and pharmaceutical research. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analytical techniques, and presents a logical workflow for spectroscopic analysis.

## Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **(1-Chloro-1-methylethyl)benzene**. It is important to note that while spectral data for this compound are cataloged in various databases, access to high-resolution raw data may require a subscription to specialized services.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **(1-Chloro-1-methylethyl)benzene**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for confirming its structure.

Table 1:  $^1\text{H}$  NMR Spectral Data for **(1-Chloro-1-methylethyl)benzene**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.3-7.5	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~1.9	Singlet	6H	Methyl protons (2 x CH <sub>3</sub> )

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a typical representation.

Table 2: <sup>13</sup>C NMR Spectral Data for **(1-Chloro-1-methylethyl)benzene**

Chemical Shift ( $\delta$ ) ppm	Assignment
~145	Aromatic C (quaternary)
~128	Aromatic CH
~127	Aromatic CH
~125	Aromatic CH
~70	Quaternary C-Cl
~33	Methyl C (CH <sub>3</sub> )

Note: Specific peak assignments for the aromatic carbons can be challenging without further 2D NMR experiments. Data for the <sup>13</sup>C NMR spectrum of **(1-Chloro-1-methylethyl)benzene** is available in spectral databases such as SpectraBase.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(1-Chloro-1-methylethyl)benzene** will show characteristic absorptions for the aromatic ring and the alkyl halide group.

Table 3: IR Spectral Data for **(1-Chloro-1-methylethyl)benzene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2980-2930	Strong	Aliphatic C-H stretch
~1600, 1490, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~760, 700	Strong	C-H out-of-plane bending (monosubstituted benzene)
~800-600	Medium-Strong	C-Cl stretch

Note: A scanned image of the IR spectrum is available in the NIST Chemistry WebBook, though a digitized version with a detailed peak list is not readily accessible.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for **(1-Chloro-1-methylethyl)benzene**

m/z	Relative Intensity (%)	Assignment
154/156	Varies	Molecular ion peak [M] <sup>+</sup> and [M+2] <sup>+</sup> (due to <sup>35</sup> Cl and <sup>37</sup> Cl isotopes)
119	High	[M - Cl] <sup>+</sup>
105	Moderate	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>
91	Moderate	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

Note: GC-MS data for **(1-Chloro-1-methylethyl)benzene** is available in databases like SpectraBase.[\[1\]](#) The relative intensities of the molecular ion peaks will be approximately in a

3:1 ratio, characteristic of a compound containing one chlorine atom.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of the **(1-Chloro-1-methylethyl)benzene** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The final volume should be around 5-6 cm in height.
- Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
- Acquire the  $^1\text{H}$  NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For the  $^{13}\text{C}$  NMR spectrum, a larger sample amount (50-100 mg) may be necessary. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

### Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):

- Place a drop of the liquid **(1-Chloro-1-methylethyl)benzene** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film between them.
- Carefully place the salt plate assembly into the spectrometer's sample holder.

#### Data Acquisition:

- Record a background spectrum of the empty spectrometer to account for atmospheric CO<sub>2</sub> and water vapor.
- Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

#### Sample Preparation:

- Prepare a dilute solution of **(1-Chloro-1-methylethyl)benzene** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to a final concentration of 1-10 µg/mL.
- If any solid particles are present, filter the solution before introduction into the mass spectrometer.

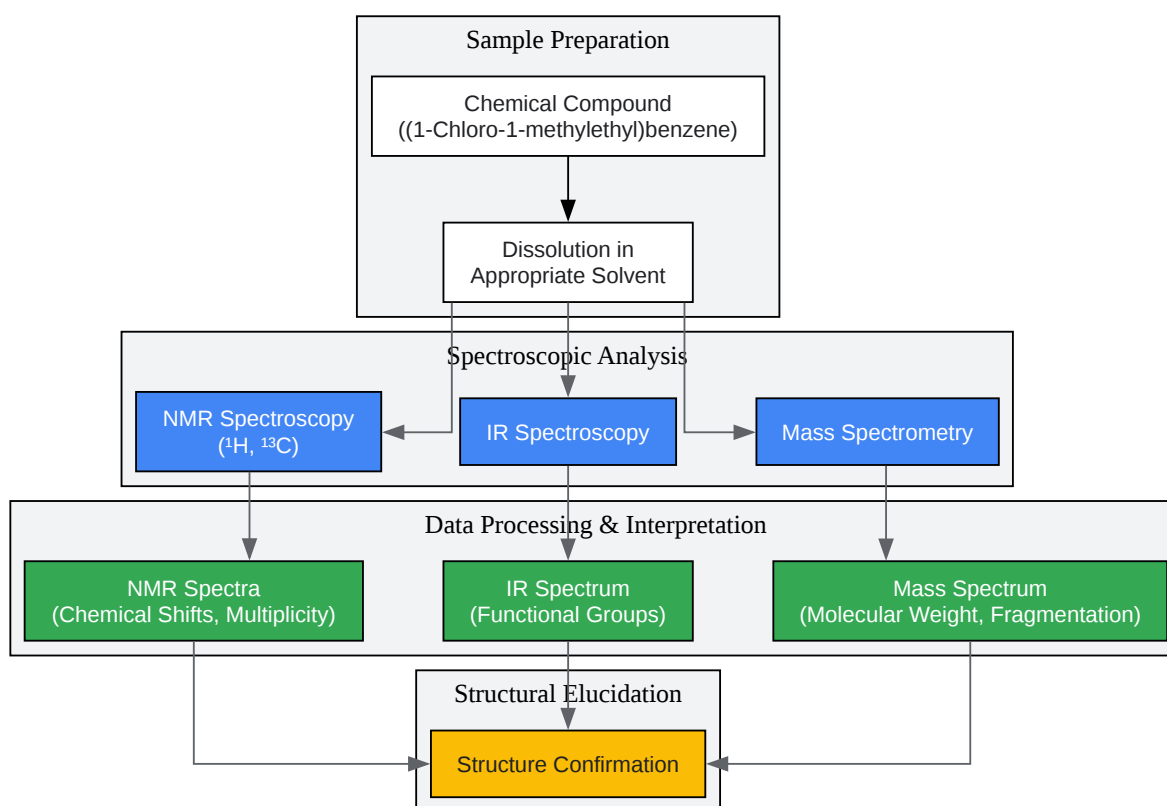
#### Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS).
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion, generating the mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(1-Chloro-1-methylethyl)benzene**.



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Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.

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## References

- 1. (1-Chloro-1-methylethyl)benzene | C<sub>9</sub>H<sub>11</sub>Cl | CID 70281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-Chloro-1-methylethyl)benzene (CAS 934-53-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
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